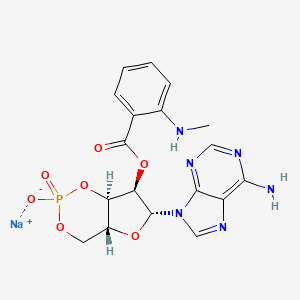
N-オクタノイル-β-D-グルコシルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octanoyl-beta-D-glucosylamine is a non-ionic surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol This compound is characterized by its ability to form stable micelles in aqueous solutions, making it useful in various applications, including biochemical research and industrial processes .
科学的研究の応用
N-Octanoyl-beta-D-glucosylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents
準備方法
Synthetic Routes and Reaction Conditions: N-Octanoyl-beta-D-glucosylamine can be synthesized through the reaction of octanoyl chloride with beta-D-glucosylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N-Octanoyl-beta-D-glucosylamine may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity level .
化学反応の分析
Types of Reactions: N-Octanoyl-beta-D-glucosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
作用機序
The mechanism of action of N-Octanoyl-beta-D-glucosylamine involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by the hydrophobic octanoyl chain and the hydrophilic glucosylamine moiety, which allows the compound to form stable micelles and interact with various molecular targets .
類似化合物との比較
- N-Decanoyl-beta-D-glucosylamine
- N-Dodecanoyl-beta-D-glucosylamine
- N-Hexanoyl-beta-D-glucosylamine
Comparison: N-Octanoyl-beta-D-glucosylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable micelles and interacting with lipid membranes. In comparison, N-Decanoyl-beta-D-glucosylamine and N-Dodecanoyl-beta-D-glucosylamine have longer hydrophobic chains, which may enhance their ability to interact with lipid bilayers but could also affect their solubility. N-Hexanoyl-beta-D-glucosylamine, with a shorter chain, may have reduced hydrophobic interactions but increased solubility .
特性
CAS番号 |
134403-86-4 |
|---|---|
分子式 |
C14H27NO6 |
分子量 |
305.37 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)



